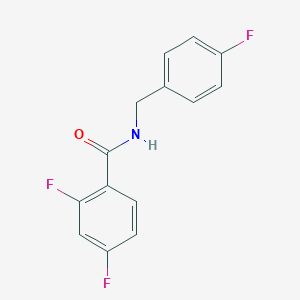

2,4-difluoro-N-(4-fluorobenzyl)benzamide

Description

2,4-Difluoro-N-(4-fluorobenzyl)benzamide is a fluorinated benzamide derivative characterized by a 2,4-difluorobenzoyl core and a 4-fluorobenzylamine substituent. Fluorine atoms at specific positions enhance its lipophilicity, metabolic stability, and electronic properties, making it a candidate for pharmaceutical and agrochemical research . Its structural features facilitate interactions with biological targets, such as enzymes or receptors, via hydrophobic and hydrogen-bonding effects.

Properties

Molecular Formula |

C14H10F3NO |

|---|---|

Molecular Weight |

265.23 g/mol |

IUPAC Name |

2,4-difluoro-N-[(4-fluorophenyl)methyl]benzamide |

InChI |

InChI=1S/C14H10F3NO/c15-10-3-1-9(2-4-10)8-18-14(19)12-6-5-11(16)7-13(12)17/h1-7H,8H2,(H,18,19) |

InChI Key |

NLZDRZVRTUPHLE-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1CNC(=O)C2=C(C=C(C=C2)F)F)F |

Canonical SMILES |

C1=CC(=CC=C1CNC(=O)C2=C(C=C(C=C2)F)F)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Findings:

Fluorine Substitution Effects: The 2,4-difluoro pattern on the benzamide core enhances metabolic stability and lipophilicity compared to mono-fluoro or non-fluorinated analogs (e.g., N-(cyclohexyl)-2,4-dimethoxybenzamide) . The 4-fluorobenzyl group improves binding affinity to hydrophobic pockets in target proteins, as seen in compounds like 5-fluoro-N-(4-fluorobenzyl)-2-(1H-tetrazol-1-yl)benzamide .

Chlorine or methoxy groups (e.g., and ) alter electronic properties, leading to weaker target interactions or reduced specificity .

Compounds with dual fluorination (e.g., 2,4-difluoro on benzamide and 4-fluoro on benzyl) show synergistic effects in enhancing both solubility and target engagement .

Preparation Methods

Synthesis of 2,4-Difluorobenzoyl Chloride

The reaction begins with the conversion of 2,4-difluorobenzoic acid (CAS 1583-58-0) to its acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂].

Procedure :

-

2,4-Difluorobenzoic acid (10 g, 57.8 mmol) is suspended in anhydrous dichloromethane (50 mL).

-

Thionyl chloride (7.5 mL, 104 mmol) is added dropwise under nitrogen, followed by catalytic DMF (0.1 mL).

-

The mixture is refluxed at 40°C for 3 hours, then concentrated under vacuum to yield 2,4-difluorobenzoyl chloride as a pale-yellow liquid (yield: 92–95%).

Amide Formation with 4-Fluorobenzylamine

The acyl chloride is reacted with 4-fluorobenzylamine in the presence of a base:

Procedure :

-

2,4-Difluorobenzoyl chloride (8.2 g, 42 mmol) is dissolved in THF (30 mL) and cooled to 0°C.

-

4-Fluorobenzylamine (5.0 g, 39 mmol) and triethylamine (6.1 mL, 44 mmol) are added dropwise.

-

The reaction is stirred at room temperature for 12 hours, filtered to remove salts, and concentrated.

-

The crude product is purified via recrystallization (ethyl acetate/hexane) to yield 2,4-difluoro-N-(4-fluorobenzyl)benzamide (yield: 78–82%).

Key Data :

| Parameter | Value |

|---|---|

| Reaction Temperature | 0°C → 25°C |

| Reaction Time | 12 hours |

| Yield | 78–82% |

| Purity (HPLC) | >98% |

Coupling Reagent-Assisted Synthesis

Use of HATU/DIPEA

This method avoids handling corrosive acyl chlorides by employing hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) as a coupling agent.

Procedure :

-

2,4-Difluorobenzoic acid (5.0 g, 28.9 mmol) and HATU (13.2 g, 34.7 mmol) are dissolved in DMF (40 mL).

-

DIPEA (12.1 mL, 69.4 mmol) and 4-fluorobenzylamine (3.7 g, 28.9 mmol) are added sequentially.

-

The mixture is stirred at room temperature for 6 hours, diluted with water, and extracted with ethyl acetate.

-

The organic layer is dried (Na₂SO₄) and purified via column chromatography (SiO₂, 20% EtOAc/hexane) to yield the product (yield: 85–88%).

Key Data :

| Parameter | Value |

|---|---|

| Reaction Temperature | 25°C |

| Reaction Time | 6 hours |

| Yield | 85–88% |

| Purity (HPLC) | >99% |

EDCl/HOBt Method

Ethylcarbodiimide (EDCl) with hydroxybenzotriazole (HOBt) offers a cost-effective alternative:

Procedure :

-

2,4-Difluorobenzoic acid (5.0 g, 28.9 mmol), EDCl (6.1 g, 31.8 mmol), and HOBt (4.3 g, 31.8 mmol) are dissolved in DCM (50 mL).

-

After 30 minutes, 4-fluorobenzylamine (3.7 g, 28.9 mmol) is added, and the reaction is stirred for 12 hours.

-

Workup and purification follow the HATU method (yield: 75–80%).

Solid-Phase Catalytic Fluorination

Halogen Exchange with KF

A patent method (CN105017026B) describes halogen exchange using potassium fluoride (KF) and a phase-transfer catalyst:

Procedure :

-

2,4-Dichloro-N-(4-fluorobenzyl)benzamide (10 g, 31 mmol) is mixed with KF (4.3 g, 74 mmol) and tetrabutylammonium bromide (1.0 g, 3.1 mmol) in DMF (50 mL).

-

The mixture is heated at 120°C for 8 hours, filtered, and purified via vacuum distillation (yield: 70–75%).

Key Data :

| Parameter | Value |

|---|---|

| Reaction Temperature | 120°C |

| Reaction Time | 8 hours |

| Yield | 70–75% |

| Purity (GC-MS) | 95% |

Comparative Analysis of Methods

Yield and Efficiency

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Acid Chloride | 78–82 | >98 | High |

| HATU/DIPEA | 85–88 | >99 | Moderate |

| EDCl/HOBt | 75–80 | 97–98 | Moderate |

| Solid-Phase Catalytic | 70–75 | 95 | Industrial |

Practical Considerations

-

Acid Chloride Method : Requires handling corrosive reagents but offers high scalability for industrial production.

-

Coupling Reagents : Ideal for lab-scale synthesis due to milder conditions but involve higher costs.

-

Solid-Phase Catalysis : Suitable for halogen-rich precursors but yields are comparatively lower .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.